molecular formula C24H19N3O3 B2851643 N-(3-acetylphenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 899753-17-4

N-(3-acetylphenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2851643
CAS No.: 899753-17-4
M. Wt: 397.434
InChI Key: JPJQELOTRGXDNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a dihydropyridazinone core substituted with a naphthalen-2-yl group and an acetamide side chain linked to a 3-acetylphenyl moiety. Its structural uniqueness lies in the combination of a planar naphthalene ring (for hydrophobic interactions) and an electron-withdrawing acetyl group (for electronic modulation).

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c1-16(28)18-7-4-8-21(14-18)25-23(29)15-27-24(30)12-11-22(26-27)20-10-9-17-5-2-3-6-19(17)13-20/h2-14H,15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJQELOTRGXDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Acetylation of the phenyl ring:

    Coupling reactions: The final step involves coupling the pyridazinone derivative with the acetylated phenyl compound using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and alkyl halides for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering signaling pathways, or affecting gene expression. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

N-(4-Acetamidophenyl)-2-[3-(Naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
  • Key Differences :
    • Naphthalene substitution at the 1-position instead of 2-position.
    • Acetamido group at the 4-position of the phenyl ring vs. 3-acetyl.
  • Implications: The 1-naphthyl group may induce steric hindrance, reducing binding affinity compared to the 2-naphthyl isomer.
N-(4-Fluorophenyl)-2-[3-(Naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide (CAS 942008-03-9)
  • Key Differences :
    • 4-Fluorophenyl substituent instead of 3-acetylphenyl.
  • Implications: The fluorine atom enhances lipophilicity and metabolic stability but lacks the acetyl group’s electronic effects.
2-(3-(Naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-(Trifluoromethyl)phenyl)acetamide (CAS 923099-94-9)
  • Key Differences :
    • 3-Trifluoromethylphenyl group vs. 3-acetylphenyl.
  • Higher molecular weight (423.39 g/mol vs. 373.38 g/mol for the target compound) may affect solubility .

Analogues with Modified Heterocyclic Cores

Triazole-Based Analogues (e.g., Compounds 6a–m)
  • Example : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide (6b)
  • Key Differences: Triazole ring replaces dihydropyridazinone. Nitro group at the 2-position of the phenyl ring.
  • Implications: Triazoles exhibit distinct hydrogen-bonding patterns (e.g., IR νmax 3292 cm⁻¹ for –NH) compared to dihydropyridazinones. Nitro groups enhance reactivity but may introduce toxicity risks .
Compound X (CPX): N-{2-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide
  • Key Differences: Furan and pyridinone substituents instead of naphthalene and acetylphenyl.
  • Demonstrated high binding affinity (−8.1 kcal/mol) in computational studies, suggesting the dihydropyridazinone core is critical for activity .

Physicochemical and Spectroscopic Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key IR Peaks (cm⁻¹) Notable NMR Shifts (δ ppm)
Target Compound C₂₂H₁₇N₃O₃ 373.38 ~1671 (C=O), ~1600 (C=C Ar) N/A (Data not provided in evidence)
N-(4-Fluorophenyl) analogue C₂₂H₁₆FN₃O₂ 373.38 ~1678 (C=O), ~1606 (C=C Ar) N/A
Compound 6b C₂₁H₁₈N₅O₄ 404.35 1682 (C=O), 1504 (NO₂) 8.36 (triazole H), 10.79 (-NH)
CPX C₁₈H₁₇N₅O₅ 391.36 N/A N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.